molecular formula C7H6ClFS B070847 (2-Chloro-6-fluorophenyl)methanethiol CAS No. 170924-52-4

(2-Chloro-6-fluorophenyl)methanethiol

Cat. No. B070847
M. Wt: 176.64 g/mol
InChI Key: TXFPTJWQPHMUEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-Chloro-6-fluorophenyl)methanethiol and related compounds involves complex chemical processes, including electrophilic difluoro(phenylthio)methylation of allylsilanes using bromodifluoro(phenylthio)methane and silver hexafluoroantimonate, which leads to the generation and stabilization of α-fluorocarbocations (Betterley, Surawatanawong, Prabpai, Kongsaeree, Kuhakarn, Pohmakotr, & Reutrakul, 2013). Additionally, efficient nucleophilic fluoromethylation and subsequent transformation of alkyl and benzyl halides using fluorobis(phenylsulfonyl)methane showcases a versatile methodology for synthesizing this compound (Prakash, Chacko, Vaghoo, Shao, Gurung, Mathew, & Olah, 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to (2-Chloro-6-fluorophenyl)methanethiol reveals intricate details about their geometry and electron distribution. For instance, studies on fluorinated trithioether compounds have elucidated X-ray structures, highlighting the significance of the conformation and arrangement of fluorophenyl groups in determining molecular properties (Arroyo, Bernès, Calixto, & Gómez, 2006).

Chemical Reactions and Properties

Chemical reactions involving (2-Chloro-6-fluorophenyl)methanethiol derivatives exhibit a range of reactivities and outcomes. The electrophilic difluoro(phenylthio)methylation reaction is a pivotal step in synthesizing these compounds, providing insights into their chemical reactivity and stability. The generation and reactivity of α-fluorocarbocations are fundamental to understanding the chemical behavior of these molecules (Betterley et al., 2013).

Physical Properties Analysis

The physical properties of (2-Chloro-6-fluorophenyl)methanethiol and similar compounds are intricately linked to their molecular structure. The conformation and spatial arrangement of the fluorophenyl groups significantly influence their physical characteristics, including solubility, melting points, and crystallinity (Arroyo et al., 2006).

Chemical Properties Analysis

The chemical properties of these compounds are defined by their reactivity towards various chemical reagents and conditions. The nucleophilic fluoromethylation process exemplifies the chemical versatility and potential applications of (2-Chloro-6-fluorophenyl)methanethiol derivatives in synthesizing a wide range of fluorinated organic molecules (Prakash et al., 2009).

Scientific Research Applications

Surface Chemistry and Self-Assembled Monolayers

Research has explored the formation of self-assembled monolayers (SAMs) on gold electrodes using thiols, including (2-Chloro-6-fluorophenyl)methanethiol analogs. These SAMs have been investigated for their electrochemical and optical properties, providing insights into the blocking behavior of gold surfaces and the interaction of these surfaces with redox probes. Studies demonstrate that the structural and surface properties of these monolayers can significantly influence their electrochemical responses and fluorescence emissions, indicating potential applications in sensor technology and surface modification processes (Pak et al., 2011).

Catalysis and Synthesis

The catalytic synthesis of methanethiol from hydrogen sulfide and carbon monoxide has been investigated using vanadium-based catalysts. This research highlights the efficiency of these catalysts in producing methanethiol at optimized conditions, offering a pathway to generate this compound for various industrial applications. Such studies underline the role of catalyst composition and reaction conditions in optimizing product selectivity and yield (Mul et al., 2003).

Fluorescence and Photophysical Studies

Investigations into the fluorescence properties of molecules related to (2-Chloro-6-fluorophenyl)methanethiol have provided valuable insights into their optical behaviors. These studies have shown how the incorporation of fluorophenyl groups into molecules can influence their emission spectra and quantum yields, suggesting applications in the development of new fluorescent materials and probes for bioimaging and analytical chemistry (Zhang et al., 2017).

Advanced Materials

The synthesis and application of novel compounds, including those derived from (2-Chloro-6-fluorophenyl)methanethiol, have been explored for the development of advanced materials. For instance, fluorinated metal-organic frameworks (MOFs) have been designed for high methane storage capacity, highlighting the potential of incorporating fluorinated building blocks for enhancing material properties (Zhao et al., 2019).

properties

IUPAC Name

(2-chloro-6-fluorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFS/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFPTJWQPHMUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343286
Record name (2-Chloro-6-fluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorophenyl)methanethiol

CAS RN

170924-52-4
Record name (2-Chloro-6-fluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170924-52-4
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